molecular formula C14H10F3NO4 B13413076 Benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- CAS No. 76874-95-8

Benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-

Cat. No.: B13413076
CAS No.: 76874-95-8
M. Wt: 313.23 g/mol
InChI Key: ZSUPWVOAEVDEBK-UHFFFAOYSA-N
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Description

Benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of hydroxyl and amino groups, as well as a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated and sulfonated products.

Scientific Research Applications

Benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, affecting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydroxyl and amino groups, along with the trifluoromethyl group, makes benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- unique

Properties

CAS No.

76874-95-8

Molecular Formula

C14H10F3NO4

Molecular Weight

313.23 g/mol

IUPAC Name

5-hydroxy-2-[4-hydroxy-3-(trifluoromethyl)anilino]benzoic acid

InChI

InChI=1S/C14H10F3NO4/c15-14(16,17)10-5-7(1-4-12(10)20)18-11-3-2-8(19)6-9(11)13(21)22/h1-6,18-20H,(H,21,22)

InChI Key

ZSUPWVOAEVDEBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C=C(C=C2)O)C(=O)O)C(F)(F)F)O

Origin of Product

United States

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